molecular formula C11H11ClF3NO2S B1413076 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester CAS No. 1858255-94-3

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester

Cat. No.: B1413076
CAS No.: 1858255-94-3
M. Wt: 313.72 g/mol
InChI Key: AOKKJKXUHGTXJQ-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester, also known as 2-CTPE, is a synthetic compound used in a variety of laboratory applications. It is a versatile molecule with a wide range of properties, including low toxicity, low volatility, and high solubility. In addition, 2-CTPE is an excellent reagent for organic synthesis, making it an attractive choice for a variety of applications.

Scientific Research Applications

Characterization and Derivatization

A study by Vatankhah and Moini explored the characterization of fluorinated ethylchloroformate derivatives of protein amino acids using gas chromatography/mass spectrometry (GC/MS). They found that a solution of ethyl chloroformate combined with trifluoroethanol (or ethanol) and pyridine reacts rapidly with amino acids, forming derivatives that produce strong peaks in GC/MS. This suggests potential applications in analytical chemistry for protein characterization and amino acid analysis Vatankhah & Moini, 1994.

Synthesis of Chemical Compounds

Gadzhili et al. described the interaction of 3-chloro-2-halopropenyl ketones with β-aminocrotonic acid ethyl ester, leading to the formation of ethyl esters of various nicotinic acids. This reaction showcases the compound's role in synthesizing complex organic molecules, potentially useful in pharmaceutical and materials science Gadzhili et al., 2005.

Cyclization Reactions

Goryaeva et al. examined the reactions of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole, leading to various pyrazolo[1,5-a]pyrimidin-6-carboxylates. These reactions, involving cyclization and recyclization, highlight the compound's utility in creating fluorinated heterocyclic compounds, which have applications in medicinal chemistry and material sciences Goryaeva et al., 2013.

Esterification Reactions

Takimoto et al. detailed the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent. This process, facilitated by the presence of pyridine, allows for the formation of carboxylic esters under mild conditions, demonstrating the compound's role in esterification reactions, which are fundamental in organic synthesis and industrial chemistry Takimoto et al., 1981.

Novel Compounds Synthesis

Ono et al. reported the synthesis of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters, a process that underscores the compound's application in generating new chemical entities. Such entities, including pyrroles and porphyrins, have significant applications in dyes, pharmaceuticals, and photodynamic therapy Ono et al., 1989.

Quantum Chemical Investigation

Bouklah et al. conducted a DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones, showcasing the use of ethyl 2-ethoxymethylene-3-oxo esters in studying electronic properties like HOMO and LUMO energies. This research highlights the compound's relevance in theoretical and computational chemistry, aiding in the understanding of molecular behavior and properties Bouklah et al., 2012.

Properties

IUPAC Name

ethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2S/c1-3-18-10(17)6(2)19-9-5-7(11(13,14)15)4-8(12)16-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKKJKXUHGTXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134760
Record name Propanoic acid, 2-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-94-3
Record name Propanoic acid, 2-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]thio]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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